2-Hydroxyisobutyrate

Description

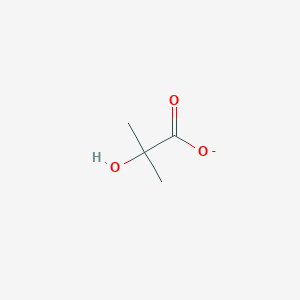

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWLBGMIXKSTLSX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Metabolic Crossroads of 2-Hydroxyisobutyrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisobutyrate (2-HIBA), a branched-chain hydroxy fatty acid, has emerged from relative obscurity to become a metabolite of significant interest in fields ranging from microbial metabolism to human metabolic diseases. Once primarily associated with the biodegradation of fuel oxygenates, 2-HIBA is now recognized as an endogenous metabolite linked to the catabolism of the branched-chain amino acid valine. Elevated levels of 2-HIBA have been consistently observed in individuals with obesity and type 2 diabetes, positioning it as a potential biomarker for these conditions. This technical guide provides a comprehensive overview of the known metabolic pathways of 2-HIBA, including its catabolism through distinct microbial pathways and its connection to mammalian amino acid metabolism. We present quantitative data on 2-HIBA concentrations in various physiological and pathological states, detail experimental protocols for its quantification, and provide visualizations of the key metabolic and signaling pathways.

Introduction

2-Hydroxyisobutyric acid is a small, four-carbon organic acid. Its endogenous production is primarily linked to the catabolism of the branched-chain amino acid (BCAA) valine[1]. In recent years, metabolomic studies have consistently highlighted elevated levels of 2-HIBA in individuals with obesity and type 2 diabetes, suggesting its potential as a sensitive indicator of metabolic stress[1]. Furthermore, 2-HIBA is an intermediate in the microbial degradation of synthetic compounds like the gasoline additive methyl tert-butyl ether (MTBE)[2][3]. The study of its metabolic pathways, therefore, spans both environmental microbiology and human pathophysiology. This guide will delve into the known anabolic and catabolic routes of 2-HIBA, the enzymes involved, and the analytical methods used for its study.

Metabolic Pathways of this compound

The metabolism of 2-HIBA is not universally conserved and differs significantly between microorganisms and mammals. In microorganisms, at least two distinct catabolic pathways have been elucidated. In mammals, its presence is largely attributed to the overflow from BCAA catabolism.

Microbial Catabolism of this compound

Microorganisms have evolved sophisticated enzymatic machinery to degrade 2-HIBA. Two primary pathways have been characterized: a cobalamin-dependent mutase pathway and a thiamine-dependent lyase pathway.

A key pathway for 2-HIBA degradation in some bacteria, such as Aquincola tertiaricarbonis, involves a vitamin B12 (cobalamin)-dependent rearrangement[2][4].

The steps are as follows:

-

Activation: 2-HIBA is first activated to its coenzyme A (CoA) thioester, 2-hydroxyisobutyryl-CoA, by a specific CoA ligase.

-

Isomerization: The 2-hydroxyisobutyryl-CoA is then isomerized to 3-hydroxybutyryl-CoA by the cobalamin-dependent 2-hydroxyisobutyryl-CoA mutase[2][5]. 3-hydroxybutyryl-CoA is a common metabolite that can enter central carbon metabolism, for instance, through the polyhydroxybutyrate (B1163853) (PHB) cycle[4].

An alternative degradation route has been identified in actinobacteria, such as Actinomycetospora chiangmaiensis[6][7]. This pathway involves the cleavage of the 2-hydroxyisobutyryl-CoA intermediate.

The steps are as follows:

-

Activation: Similar to the mutase pathway, 2-HIBA is activated to 2-hydroxyisobutyryl-CoA.

-

Cleavage: A thiamine (B1217682) pyrophosphate (TPP)-dependent 2-hydroxyisobutyryl-CoA lyase then cleaves this intermediate into acetone (B3395972) and formyl-CoA[6][7]. Acetone and formate (B1220265) (from formyl-CoA hydrolysis) are then further metabolized[6].

Anabolism and Biotechnological Production

The reversible nature of the 2-hydroxyisobutyryl-CoA mutase reaction allows for the biosynthesis of 2-HIBA from 3-hydroxybutyryl-CoA[8][9]. This has garnered interest in the biotechnological production of 2-HIBA from renewable feedstocks. The pathway leverages the well-understood metabolism of polyhydroxybutyrate (PHB), where acetyl-CoA is converted to (R)-3-hydroxybutyryl-CoA[4].

This compound in Mammalian Metabolism

In humans, 2-HIBA is primarily considered a byproduct of the catabolism of the branched-chain amino acid valine[1]. In conditions of metabolic stress, such as insulin (B600854) resistance, the catabolism of BCAAs can be dysregulated, leading to the accumulation of various intermediates, including 2-HIBA[1].

The proposed pathway is as follows:

-

Transamination: Valine is transaminated to α-ketoisovalerate by branched-chain aminotransferase (BCAT).

-

Decarboxylation: α-Ketoisovalerate is oxidatively decarboxylated to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

-

Further Metabolism: Isobutyryl-CoA undergoes further metabolic steps, leading to the formation of 2-hydroxyisobutyryl-CoA, which can then be hydrolyzed to 2-HIBA[1].

References

- 1. benchchem.com [benchchem.com]

- 2. The alkyl tert-butyl ether intermediate this compound is degraded via a novel cobalamin-dependent mutase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Hydroxyisobutyric Acid | Rupa Health [rupahealth.com]

- 4. journals.asm.org [journals.asm.org]

- 5. 2-Hydroxyisobutyric acid - Wikipedia [en.wikipedia.org]

- 6. Actinobacterial Degradation of 2-Hydroxyisobutyric Acid Proceeds via Acetone and Formyl-CoA by Employing a Thiamine-Dependent Lyase Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Actinobacterial Degradation of 2-Hydroxyisobutyric Acid Proceeds via Acetone and Formyl-CoA by Employing a Thiamine-Dependent Lyase Reaction | Semantic Scholar [semanticscholar.org]

- 8. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of the building block this compound from fructose and butyrate by Cupriavidus necator H16 - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hydroxyisobutyrate: A Technical Guide to its Discovery, History, and Metabolic Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisobutyrate (2-HIB), a branched-chain hydroxy fatty acid, has transitioned from being viewed primarily as a xenobiotic metabolite to a molecule of significant interest in endogenous metabolism and cellular regulation. Initially identified as a key intermediate in the microbial degradation of the gasoline additive methyl tert-butyl ether (MTBE), 2-HIB is now recognized as an endogenous metabolite in mammals, linked to the catabolism of the branched-chain amino acid valine. Elevated levels of 2-HIB are associated with metabolic disorders such as obesity and type 2 diabetes. Furthermore, 2-HIB serves as the precursor for 2-hydroxyisobutyryl-CoA, the donor molecule for the novel post-translational modification, lysine (B10760008) 2-hydroxyisobutyrylation (Khib). This modification of histones and other proteins suggests a role for 2-HIB in the epigenetic and metabolic regulation of cellular processes. This technical guide provides a comprehensive overview of the discovery, history, metabolic pathways, and analytical methodologies related to 2-HIB.

Discovery and History

The discovery of this compound is rooted in environmental microbiology and the study of xenobiotic degradation. In the early 2000s, research focused on the environmental fate of the fuel oxygenate methyl tert-butyl ether (MTBE), a widespread groundwater contaminant.

Key Historical Developments:

-

Identification in MTBE Biodegradation: 2-HIB was first identified as a central intermediate in the aerobic biodegradation pathway of MTBE by various bacterial strains, including Aquincola tertiaricarbonis[1][2][3]. In this pathway, MTBE is oxidized to tert-butyl alcohol (TBA), which is then further oxidized to 2-methyl-1,2-propanediol. Subsequent oxidation yields 2-hydroxyisobutyraldehyde and then 2-hydroxyisobutyric acid[4].

-

Elucidation of a Novel Metabolic Pathway: A pivotal discovery was the characterization of a novel cobalamin (vitamin B12)-dependent enzyme, 2-hydroxyisobutyryl-CoA mutase . This enzyme catalyzes the reversible isomerization of 2-hydroxyisobutyryl-CoA to the common metabolite 3-hydroxybutyryl-CoA, thereby linking the degradation of a xenobiotic compound to central metabolism[1][5]. This discovery opened avenues for the biotechnological production of 2-HIB from renewable resources[1][3].

-

Recognition as an Endogenous Metabolite: Subsequently, with the advancement of metabolomics, 2-HIB was detected in mammalian biofluids, including urine, plasma, and saliva[6][7]. Its origins are primarily linked to the catabolism of the branched-chain amino acid (BCAA) valine[8].

-

Link to Metabolic Disease: Elevated concentrations of 2-HIB in urine and plasma have been consistently associated with obesity, insulin (B600854) resistance, and type 2 diabetes, positioning it as a potential biomarker for these conditions[6][8][9].

-

Discovery of Lysine 2-Hydroxyisobutyrylation (Khib): A significant breakthrough was the discovery that 2-HIB is the precursor for a novel post-translational modification (PTM) termed lysine 2-hydroxyisobutyrylation (Khib)[7]. This modification is found on histones and a wide range of other cellular proteins, suggesting a role for 2-HIB in regulating gene expression and protein function in response to the metabolic state[7].

Metabolic Pathways Involving this compound

2-HIB is involved in several distinct metabolic pathways, spanning xenobiotic degradation, amino acid catabolism, and post-translational modification.

Exogenous Pathway: MTBE Degradation

The microbial degradation of MTBE to central metabolites involves the formation of 2-HIB as a key intermediate.

Endogenous Pathway: Valine Catabolism

In mammals, 2-HIB is an endogenous metabolite derived from the catabolism of the branched-chain amino acid valine. While the canonical pathway leads to 3-hydroxyisobutyrate, 2-HIB is thought to be formed as a byproduct. The precise enzymatic step is not definitively established and may result from the promiscuous activity of an enzyme in the pathway.

Signaling Pathway: Lysine 2-Hydroxyisobutyrylation (Khib)

2-HIB is activated to 2-hydroxyisobutyryl-CoA, which then serves as a substrate for "writer" enzymes that transfer the 2-hydroxyisobutyryl group to lysine residues on proteins. This modification is reversible and is removed by "eraser" enzymes.

Quantitative Data

Elevated levels of 2-HIB are correlated with metabolic diseases. The following tables summarize representative quantitative data from human studies.

Table 1: Plasma this compound Concentrations

| Cohort | 2-HIB Concentration (µmol/L) - Median (Interquartile Range) | Study Reference |

| Healthy Controls (Normal Glucose Tolerance) | 3.1 (1.9) | [8][10] |

| Type 2 Diabetes | 3.8 (2.9) | [8][10] |

Table 2: Urinary this compound and its Association with Body Mass Index (BMI)

| Study Cohort | Association with BMI | p-value | Study Reference |

| INTERMAP Study (U.S. Cohort, n=1880) | Positive Correlation | 1.5 x 10⁻⁵ to 2.0 x 10⁻³⁶ |

Experimental Protocols

The accurate quantification of 2-HIB in biological matrices is essential for research and clinical applications. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical methods.

Experimental Workflow for 2-HIB Quantification

Protocol for GC-MS Analysis of 2-HIB in Urine

This method requires derivatization to make the polar 2-HIB molecule volatile for gas chromatography.

-

Sample Preparation and Extraction:

-

To 1 mL of urine, add a known amount of a suitable internal standard (e.g., a deuterated analog of 2-HIB).

-

Acidify the sample to pH < 2 with hydrochloric acid.

-

Perform a liquid-liquid extraction (LLE) by adding 2 mL of ethyl acetate, vortexing, and centrifuging to separate the layers.

-

Transfer the upper organic layer to a clean tube. Repeat the extraction for better recovery.

-

Evaporate the combined organic layers to dryness under a gentle stream of nitrogen.

-

-

Derivatization (Silylation):

-

To the dried residue, add 50 µL of anhydrous pyridine (B92270) and 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

-

Seal the vial and heat at 60°C for 60 minutes.

-

Cool the sample and transfer it to a GC-MS autosampler vial.

-

-

GC-MS Analysis:

-

Injector: Splitless mode, 250°C.

-

Column: A non-polar column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at 70°C, hold for 1 minute, then ramp to 300°C at 10°C/minute.

-

Mass Spectrometer: Electron Ionization (EI) mode. For quantification, operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the trimethylsilyl (B98337) (TMS) derivative of 2-HIB and the internal standard.

-

Protocol for LC-MS/MS Analysis of 2-HIB in Plasma/Serum

This method offers high specificity and typically does not require derivatization.

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma or serum, add a known amount of a stable isotope-labeled internal standard for 2-HIB.

-

Add 400 µL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.

-

Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase (e.g., 50% methanol in water).

-

-

LC-MS/MS Analysis:

-

LC System: UHPLC or HPLC system.

-

Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient from low to high organic phase to elute 2-HIB.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 2-HIB and its internal standard for highly selective and sensitive quantification.

-

Conclusion and Future Directions

This compound has evolved from a mere curiosity in xenobiotic metabolism to a metabolite of considerable interest for its implications in human health and disease. Its role as a potential biomarker for metabolic disorders and as a precursor to the widespread post-translational modification, lysine 2-hydroxyisobutyrylation, places it at the crossroads of metabolism and epigenetics.

Future research should focus on several key areas:

-

Elucidating the precise enzymatic mechanism of endogenous 2-HIB formation.

-

Large-scale clinical validation of 2-HIB as a predictive biomarker for type 2 diabetes and other metabolic diseases.

-

Investigating the functional consequences of lysine 2-hydroxyisobutyrylation on specific proteins and cellular pathways.

-

Exploring the therapeutic potential of modulating 2-HIB levels or the activity of the Khib "writer" and "eraser" enzymes.

The continued study of this compound promises to yield valuable insights into the complex interplay between metabolism, cellular signaling, and disease, potentially leading to novel diagnostic and therapeutic strategies.

References

- 1. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing Protein Enoyl-CoA hydratase, mitochondrial (HMDBP00388) [hmdb.ca]

- 5. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bioleaching review part A: progress in bioleaching: fundamentals and mechanisms of bacterial metal sulfide oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histone lysine methacrylation is a dynamic post-translational modification regulated by HAT1 and SIRT2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Valine metabolite, 3-hydroxyisobutyrate, promotes lipid metabolism and cell proliferation in porcine mammary gland epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rohwerder, Thore: Bioleaching review part A : Progress in bioleaching: fundamentals and mechanisms of bacterial metal sulfide oxidation [bibliographie.ub.uni-due.de]

2-Hydroxyisobutyrate: An In-depth Technical Guide on the Endogenous Metabolite

Executive Summary: 2-Hydroxyisobutyrate (2-HIB), once primarily known as a xenobiotic metabolite, is now recognized as a crucial endogenous molecule with significant roles in cellular signaling and metabolism. Arising from the catabolism of branched-chain amino acids, 2-HIB serves as the precursor to the novel post-translational modification, lysine (B10760008) 2-hydroxyisobutyrylation (Khib), linking cellular metabolic states to epigenetic regulation. Elevated levels of 2-HIB are increasingly associated with metabolic diseases, including type 2 diabetes and obesity, positioning it as a promising biomarker. This guide provides a comprehensive overview of 2-HIB's biosynthesis, its multifaceted physiological and pathological roles, quantitative data, and detailed experimental protocols for its analysis, targeting researchers, scientists, and drug development professionals.

Introduction

2-Hydroxyisobutyric acid (2-HIB) is a small, branched-chain hydroxycarboxylic acid. While historically identified as a metabolic byproduct of the gasoline additive methyl tert-butyl ether (MTBE), recent advancements in metabolomics have unveiled its presence as a naturally occurring, endogenous metabolite in mammals.[1] Its significance has grown with the discovery of its role as a key modulator of cellular pathways and as the precursor to a novel form of protein regulation.[2]

This molecule sits (B43327) at the crossroads of nutrition, metabolism, and epigenetics. Its endogenous production is tightly linked to the catabolism of branched-chain amino acids (BCAAs), particularly valine. Dysregulation in this pathway, often seen in states of insulin (B600854) resistance, can lead to the accumulation of 2-HIB, making it a sensitive indicator of metabolic stress.[2][3]

Biosynthesis and Degradation

Endogenous Biosynthesis from Valine Catabolism

The primary endogenous source of 2-HIB is the mitochondrial catabolism of the essential amino acid valine. In metabolic conditions such as insulin resistance, the breakdown of BCAAs can be impaired. This disruption leads to an accumulation of metabolic intermediates, including this compound, which can then be detected at elevated levels in circulation.[3][4] The pathway illustrates how imbalances in amino acid metabolism can directly impact the pool of this signaling metabolite.

Bacterial Metabolism and Potential Gut Microbiota Contribution

Beyond mammalian pathways, certain bacteria can produce 2-HIB through alternative routes, such as the isomerization of 3-hydroxybutyric acid via a cobalamin-dependent mutase. This has led to speculation that the gut microbiota may contribute to the body's total 2-HIB pool, potentially influencing host metabolism.[1]

Physiological Roles and Mechanisms of Action

The Precursor to a Novel Post-Translational Modification: Lysine 2-Hydroxyisobutyrylation (Khib)

A pivotal function of 2-HIB is its role as the precursor for 2-hydroxyisobutyryl-CoA. This molecule serves as the donor for lysine 2-hydroxyisobutyrylation (Khib), a recently discovered, evolutionarily conserved post-translational modification (PTM).[1][5] This PTM has been identified on histones and a wide range of non-histone proteins, suggesting it plays a fundamental role in regulating cellular processes.[6][7]

The level of Khib on proteins is dynamically regulated by "writer" and "eraser" enzymes. In mammals, the acetyltransferases p300 and Tip60 act as writers, catalyzing the addition of the 2-hydroxyisobutyryl group. Conversely, histone deacetylases HDAC2 and HDAC3 function as erasers, removing the modification.[5] This regulatory cycle directly links the metabolic status of the cell (via 2-HIB availability) to the epigenetic and functional landscape of the proteome.

Khib in Cellular Processes

Khib-modified proteins are significantly enriched in fundamental cellular pathways, including glycolysis, the TCA cycle, fatty acid degradation, and ribosome biogenesis.[5][6] On histones, Khib acts as an epigenetic mark that influences chromatin structure and gene expression.[8] This modification's widespread nature suggests a broad regulatory impact on cellular metabolism and function.

Modulation of Cellular Signaling Pathways

Studies in model organisms like Caenorhabditis elegans have shown that 2-HIB can modulate key signaling pathways. It has been observed to influence the Insulin/IGF-1 and p38 MAPK pathways, leading to reduced reactive oxygen species (ROS) and decreased fat accumulation. The mechanism involves the upregulation of the oxidative stress response factor SKN-1/NRF2 and the downregulation of the lipogenic transcription factor SREBP-1c.

Association with Pathophysiology

A Biomarker for Metabolic Diseases

A growing body of evidence links elevated 2-HIB levels with metabolic disorders.[1] In subjects with obesity and type 2 diabetes (T2D), plasma concentrations of 2-HIB are significantly higher compared to healthy individuals.[9] This association is strong, and 2-HIB is considered a promising early biomarker for insulin resistance, reflecting the underlying metabolic stress and impaired BCAA catabolism long before traditional markers like HbA1c may become abnormal.[2][3]

Role in Cancer

The role of Khib, and by extension 2-HIB, is also emerging in oncology. A proteomic study of pancreatic cancer revealed that Khib is a widespread modification in tumor tissues.[1] Many enzymes in central metabolic pathways, such as glycolysis and the TCA cycle, were found to be 2-hydroxyisobutyrylated. Importantly, inhibiting the overall Khib level was shown to suppress pancreatic cancer cell proliferation, migration, and invasion, suggesting that targeting the Khib regulatory machinery could be a novel therapeutic strategy.[1]

Quantitative Analysis

Accurate quantification of 2-HIB is essential for its validation and use as a clinical biomarker. Mass spectrometry-based techniques are the gold standard for this purpose.

Quantitative Data Summary

The following table summarizes representative concentrations of 2-HIB found in human plasma. Levels are consistently elevated in individuals with type 2 diabetes compared to those with normal glucose tolerance, highlighting its potential as a disease biomarker.

| Analyte | Matrix | Condition | Concentration (Median, IQR) | Reference |

| This compound (2-HIB) | Plasma | Normal Glucose Tolerance (NGT) | 3.1 (1.9) µmol/L | [9] |

| This compound (2-HIB) | Plasma | Type 2 Diabetes (T2D) | 3.8 (2.9) µmol/L | [9] |

| 2-Hydroxybutyrate (2-HB) | Plasma | Normal Glucose Tolerance (NGT) | 61 (36) µmol/L | [9] |

| 2-Hydroxybutyrate (2-HB) | Plasma | Type 2 Diabetes (T2D) | 74 (4.0) µmol/L | [9] |

Note: Data for the structural isomer 2-Hydroxybutyrate (2-HB) is included for comparison, as it is more extensively studied and also linked to insulin resistance.

Key Experimental Protocols

Quantification of 2-HIB in Biological Fluids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate and sensitive quantification of 2-HIB in complex biological matrices like plasma, serum, or urine.[2]

Detailed Methodology:

-

Sample Preparation (Protein Precipitation):

-

To 50-100 µL of plasma or serum, add a known amount of a stable isotope-labeled internal standard (e.g., 2-HIB-d6).[10]

-

Add 3-4 volumes of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[2][11]

-

Vortex vigorously for 1 minute and incubate at 4°C for 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.[2]

-

Carefully transfer the supernatant to a new tube.

-

-

Dry-down and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC analysis (e.g., 100 µL of 50% methanol in water).[10]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Inject the reconstituted sample onto a reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm). Use a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile) to separate 2-HIB from isomers and other matrix components.[10]

-

Mass Spectrometry (MS): Operate the mass spectrometer, typically a triple quadrupole, in negative electrospray ionization (ESI) mode.[10]

-

Use Multiple Reaction Monitoring (MRM) for quantification. This involves monitoring a specific precursor-to-product ion transition for 2-HIB and its internal standard, ensuring high specificity and sensitivity.

-

-

Quantification:

-

Prepare a calibration curve using known concentrations of 2-HIB standard.

-

Calculate the concentration of 2-HIB in the samples by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.[2]

-

Proteomic Analysis of Lysine 2-Hydroxyisobutyrylation (Khib)

Identifying Khib sites across the proteome requires a specialized workflow that combines immunoaffinity enrichment with high-resolution LC-MS/MS.[5]

Detailed Methodology:

-

Protein Extraction and Digestion:

-

Extract total proteins from cells or tissues using a lysis buffer containing protease and deacetylase inhibitors.[5]

-

Quantify protein concentration using a standard assay (e.g., BCA).

-

Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.[5]

-

Digest proteins into peptides using an enzyme such as trypsin.

-

-

Khib Peptide Enrichment:

-

This is the critical step for detecting low-abundance Khib-modified peptides.[5]

-

Incubate the digested peptide mixture with beads conjugated to a high-affinity pan-Khib specific antibody. This will selectively capture peptides containing the Khib modification.[6]

-

Wash the beads extensively with a series of buffers to remove non-specifically bound peptides.[5]

-

Elute the enriched Khib peptides from the antibody beads, typically using an acidic solution.

-

-

LC-MS/MS Analysis:

-

Desalt the eluted peptides using a C18 StageTip or similar solid-phase extraction method.

-

Analyze the enriched peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-LC system.[7]

-

The mass spectrometer is operated in a data-dependent acquisition mode to acquire both MS1 survey scans and MS2 fragmentation scans of the most abundant peptide ions.

-

-

Data Analysis:

-

Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database.

-

Specify Khib (+86.0368 Da) on lysine as a variable modification in the search parameters.[5]

-

The software will identify Khib-modified peptides and pinpoint the exact site of modification with a localization probability score.[12]

-

Conclusion and Future Directions

This compound has transitioned from a compound of environmental interest to a metabolite of significant biological importance. Its role as a precursor to the Khib post-translational modification provides a direct link between cellular metabolism and the epigenetic regulation of protein function. The strong association of elevated 2-HIB with metabolic diseases underscores its potential as a valuable biomarker for early diagnosis and patient stratification.

Future research should focus on large-scale prospective clinical studies to fully validate the predictive value of 2-HIB for the development of type 2 diabetes and its complications.[2] Further elucidation of the "writers," "erasers," and "readers" of the Khib modification will be crucial to understanding its downstream functional consequences and for developing novel therapeutic strategies that target this pathway in diseases ranging from metabolic disorders to cancer.

References

- 1. Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Which Role Plays 2-Hydroxybutyric Acid on Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Proteomic analysis of protein lysine 2-hydroxyisobutyrylation (Khib) in soybean leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and this compound: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Quantitative proteomics analysis of lysine 2-hydroxyisobutyrylation in IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Hydroxyisobutyric Acid: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Hydroxyisobutyric acid (2-HIBA). 2-Hydroxyisobutyric acid, also known as α-hydroxyisobutyric acid or 2-methyllactic acid, is an alpha-hydroxy acid with the chemical formula (CH₃)₂C(OH)COOH.[1] This organic compound is a white crystalline solid at room temperature and is known to be hygroscopic.[1][2] It serves as a significant building block in the synthesis of polymers and is recognized as an important endogenous metabolite.[1][3] Its role as a modulator of cellular signaling pathways and a precursor to the post-translational modification known as lysine (B10760008) 2-hydroxyisobutyrylation (Khib) has garnered increasing interest in the fields of metabolomics and drug development.[1]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 2-Hydroxyisobutyric acid are summarized in the tables below. These properties are crucial for its handling, analysis, and application in various research and development settings.

Table 1: General and Physical Properties of 2-Hydroxyisobutyric Acid

| Property | Value | Source(s) |

| Chemical Formula | C₄H₈O₃ | [4][5][6] |

| Molecular Weight | 104.105 g/mol | [6][7] |

| Appearance | White to off-white crystalline powder, needles, or solid | [1][2][8] |

| Melting Point | 76-84 °C | [4][5][9][10] |

| Boiling Point | 212 °C @ 760 mmHg; 84 °C @ 1.5 mmHg | [4][5][6][7] |

| Density | ~1.2 g/cm³ | [6][11] |

| pKa | 3.717 (at 25°C, μ=0.1) | [2][4] |

| logP (o/w) | -0.360 | [7] |

| Water Solubility | Soluble (1e+006 mg/L at 25°C est.); 1900 g/L at 22°C | [7][12] |

| Other Solubilities | Soluble in ether, alcohol, methanol, and hot benzene | [2][4] |

Table 2: Spectroscopic and Analytical Data Identifiers for 2-Hydroxyisobutyric Acid

| Data Type | Identifier/Information | Source(s) |

| CAS Number | 594-61-6 | [6] |

| Beilstein Registry Number | 1744739 | [6] |

| ChEBI ID | CHEBI:50129 | [6] |

| PubChem CID | 11671 | [6] |

| SMILES | CC(C)(C(=O)O)O | [5][6] |

| InChI Key | BWLBGMIXKSTLSX-UHFFFAOYSA-N | [6] |

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis, purification, and analysis of 2-Hydroxyisobutyric acid. The following sections outline common experimental protocols.

1. Enzymatic Synthesis from Acetone (B3395972) Cyanohydrin

This method employs an enzyme with nitrilase activity or a combination of nitrile hydratase and amidase activities to convert acetone cyanohydrin to 2-hydroxyisobutyric acid.[1][13]

-

Materials:

-

Acetone cyanohydrin

-

Enzyme catalyst (e.g., from Acidovorax facilis or Comamonas testosteroni)[1]

-

Phosphate (B84403) buffer (pH 7.0)[1]

-

Bioreactor or stirred-tank reactor[1]

-

-

Procedure:

-

Prepare a suspension of the microbial cells containing the desired enzyme activity in the phosphate buffer.[1]

-

If required, induce enzyme expression according to the specific microbial strain's protocol.[1]

-

In a temperature-controlled reactor, add the enzyme preparation to a solution of acetone cyanohydrin.[1]

-

Maintain the reaction at a constant temperature (e.g., 30-40 °C) and pH with gentle stirring.[1]

-

Monitor the reaction's progress by taking periodic samples and analyzing for the consumption of acetone cyanohydrin and the formation of 2-hydroxyisobutyric acid using High-Performance Liquid Chromatography (HPLC).[1]

-

Upon completion, separate the biomass via centrifugation or filtration.[1]

-

Isolate and purify the 2-hydroxyisobutyric acid from the supernatant using methods such as extraction, crystallization, or chromatography.[1]

-

2. Chemical Synthesis via Esterification followed by Hydrolysis

This protocol involves the synthesis of an ester of 2-hydroxyisobutyric acid, which is subsequently hydrolyzed to yield the free acid.[1]

-

Materials:

-

2-Hydroxyisobutyric acid

-

Ethanol

-

Organic sulfonic acid (e.g., methanesulfonic acid) as a catalyst

-

Benzene (as an azeotropic agent)

-

Reactor with a Dean-Stark apparatus

-

-

Procedure:

-

Charge the reactor with 2-hydroxyisobutyric acid, ethanol, benzene, and the organic sulfonic acid catalyst.[1]

-

Heat the mixture to reflux.[1]

-

Water formed during the esterification is removed azeotropically using the Dean-Stark apparatus.

-

After the reaction is complete, the resulting ester is hydrolyzed using an acidic or basic solution to yield 2-hydroxyisobutyric acid.

-

1. Purification by Crystallization

-

Procedure:

-

Dissolve the crude 2-HIBA in a minimal amount of a suitable hot solvent. The solvent should be chosen such that 2-HIBA has high solubility at high temperatures and low solubility at low temperatures.[14]

-

If colored impurities are present, the hot solution can be treated with activated carbon and then filtered.[14]

-

Allow the solution to cool slowly to promote the formation of large crystals.[14]

-

Further cool the solution in an ice bath to maximize precipitation.[14]

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals, for example, in a vacuum oven at a mild temperature.[14]

-

2. Purification by Solvent Extraction

-

Procedure:

-

Dissolve the crude 2-HIBA in water.[14]

-

Adjust the pH of the aqueous solution to be acidic (e.g., pH 2-3) to ensure the 2-HIBA is in its protonated form.[14]

-

Transfer the aqueous solution to a separatory funnel and add an immiscible organic solvent, such as dichloromethane.[14]

-

Stopper the funnel and shake vigorously, venting periodically.[14]

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction process with fresh organic solvent two more times to maximize recovery.[14]

-

Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate.[14]

-

Filter to remove the drying agent, and then remove the solvent using a rotary evaporator to obtain the purified 2-HIBA.[14]

-

1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of 2-hydroxyisobutyric acid in various samples.[1]

-

Instrumentation:

-

Mobile Phase:

-

Procedure:

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition. For biological samples, protein precipitation followed by filtration is necessary.[1]

-

Injection: Inject a known volume of the prepared sample onto the HPLC column.[1]

-

Separation: Elute the column with the mobile phase at a constant flow rate.[1]

-

Detection: Monitor the eluent using a UV detector (e.g., at 210 nm) or a mass spectrometer.[1]

-

Quantification: Determine the concentration of 2-hydroxyisobutyric acid by comparing its peak area to a standard curve prepared with known concentrations of the analyte.[1]

-

Signaling Pathways and Biological Relevance

2-Hydroxyisobutyric acid is not only a chemical building block but also an active participant in biological systems. It is a known metabolite of methyl tert-butyl ether (MTBE) and has been implicated in various metabolic conditions.[1][2]

2-Hydroxyisobutyric acid is the precursor for 2-hydroxyisobutyryl-CoA, which is the donor for the post-translational modification known as lysine 2-hydroxyisobutyrylation (Khib).[1] This modification is found on histones and other cellular proteins and plays a role in regulating gene expression and metabolism.[1] The Khib modification is dynamically regulated by "writer" (lysine 2-hydroxyisobutyryltransferases) and "eraser" (de-2-hydroxyisobutyrylases) enzymes.[1]

Caption: Lysine 2-Hydroxyisobutyrylation (Khib) Pathway.

A biotechnological route for 2-HIBA production utilizes the well-understood polyhydroxybutyrate (B1163853) (PHB) metabolic pathway.[16][17] In this pathway, the common metabolite acetyl-CoA is converted to (R)-3-hydroxybutyryl-CoA.[16] Instead of being polymerized into PHB, a mutase can convert (R)-3-hydroxybutyryl-CoA to 2-hydroxyisobutyryl-CoA, which is then hydrolyzed to 2-HIBA.[3][16]

Caption: Biotechnological synthesis of 2-HIBA via the PHB pathway.

The purification and subsequent analysis of synthesized 2-Hydroxyisobutyric acid are critical steps to ensure product quality and accurate quantification. The general workflow involves a series of purification steps followed by analytical verification.

Caption: General workflow for the purification and analysis of 2-HIBA.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Hydroxyisobutyric acid 594-61-6 - Buy 2-Hydroxyisobutyric acid, 594-61-6, C4H8O3 Product on BOSS CHEMICAL [bosschemical.com]

- 5. 2-Hydroxyisobutyric acid | 594-61-6 | FH02742 | Biosynth [biosynth.com]

- 6. 2-Hydroxyisobutyric acid - Wikipedia [en.wikipedia.org]

- 7. 2-hydroxyisobutyric acid, 594-61-6 [thegoodscentscompany.com]

- 8. 2-Hydroxyisobutyric acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. 2-Hydroxyisobutyric acid | 594-61-6 [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 2-hydroxyisobutyric acid [stenutz.eu]

- 12. 2-Hydroxyisobutyric acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. US6582943B1 - Method for producing 2-hydroxyisobutyric acid and methacrylic acid from acetone cyanohydrin - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. 2-Hydroxyisobutyric acid | SIELC Technologies [sielc.com]

- 16. journals.asm.org [journals.asm.org]

- 17. Biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hydroxyisobutyrate: A Key Modulator in Physiological and Pathophysiological Processes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyisobutyrate (2-HIB), a small branched-chain alpha-hydroxy acid, has emerged as a significant endogenous metabolite, transitioning from a compound primarily recognized as a xenobiotic derivative to a key player in cellular metabolism and signaling.[1] Its growing association with metabolic disorders, including obesity and type 2 diabetes, has positioned 2-HIB as a potential biomarker and a modulator of critical physiological pathways.[1] This technical guide provides a comprehensive overview of the function of 2-HIB, with a focus on its role in metabolic regulation, its involvement in cellular signaling cascades, and its link to the novel post-translational modification, lysine (B10760008) 2-hydroxyisobutyrylation (Khib).

Quantitative Data on this compound Levels

The concentration of 2-HIB in biological fluids is altered in various metabolic conditions, most notably in obesity and type 2 diabetes. The following table summarizes quantitative findings from studies investigating 2-HIB levels in human plasma and urine.

| Biological Matrix | Condition | 2-HIB Concentration/Level | Fold Change | Reference |

| Urine | Obesity | Increased | Not specified | [2] |

| Urine | Type 2 Diabetes (in mice) | Higher | Not specified | [2] |

| Urine | Gestational Diabetes Mellitus | Increased | Not specified | [2] |

| Urine | Alcohol Consumption | Increased | Not specified | [2] |

| Plasma | Type 2 Diabetes | Elevated | Not specified | [3] |

Signaling Pathways Involving this compound

2-HIB is intricately linked to several key signaling pathways that govern cellular growth, metabolism, and stress responses. Its production from the catabolism of the branched-chain amino acid (BCAA) valine places it at a crucial metabolic nexus. Furthermore, 2-HIB has been shown to modulate the Insulin/IGF-1 and p38 MAPK signaling pathways, highlighting its role as a signaling molecule.

Branched-Chain Amino Acid (BCAA) Catabolism Pathway Leading to 2-HIB

The primary endogenous source of 2-HIB is the catabolism of the essential amino acid valine. This multi-step enzymatic pathway, primarily occurring in the mitochondria, generates 2-HIB as a key intermediate.

Insulin/IGF-1 Signaling Pathway

The Insulin/IGF-1 signaling (IIS) pathway is a highly conserved cascade that plays a central role in growth, development, metabolism, and longevity. 2-HIB has been shown to activate this pathway.[2]

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Activation of this pathway by 2-HIB has been observed to enhance resistance to oxidative stress.[2]

References

2-Hydroxyisobutyrate: A Novel Biomarker for Metabolic Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metabolic diseases, including type 2 diabetes (T2D) and obesity, represent a significant and growing global health challenge. The identification of novel, sensitive, and specific biomarkers is critical for early diagnosis, patient stratification, and the development of targeted therapeutic interventions. 2-Hydroxyisobutyrate (2-HIB), a small molecule metabolite, has emerged as a promising biomarker reflecting dysregulation in branched-chain amino acid (BCAA) catabolism and mitochondrial function, both of which are central to the pathophysiology of metabolic diseases. This technical guide provides a comprehensive overview of 2-HIB as a biomarker, including quantitative data from clinical studies, detailed experimental protocols for its measurement, and an exploration of the underlying signaling pathways.

Data Presentation: Quantitative Levels of this compound

Several metabolomic studies have consistently identified elevated levels of 2-HIB in individuals with obesity and T2D, suggesting its potential as a sensitive indicator of metabolic stress.[1][2] The following tables summarize key quantitative findings from a multicenter study on the association of 2-HIB with metabolic diseases.

Table 1: Plasma this compound Concentrations in Type 2 Diabetes

| Cohort | 2-HIB Concentration (μmol/L) - Healthy Controls (NGT) | 2-HIB Concentration (μmol/L) - Type 2 Diabetes (T2D) | Fold Change | p-value | Reference |

| Multicenter Atherothrombosis Study | 3.1 (1.9) (Median, IQR) | 3.8 (2.9) (Median, IQR) | ~1.23 | <0.05 | [2] |

Table 2: Correlation of Plasma this compound with Other Metabolic Markers

| Biomarker | Correlation with 2-HIB | Significance | Reference |

| BMI | Directly related | Significant | [2] |

| HbA1c | Directly related | Significant | [2] |

| Plasma Glucose | Directly related | Significant | [2] |

These data consistently demonstrate a positive association between elevated 2-HIB levels and the presence and severity of key features of metabolic diseases.[2]

Signaling Pathways

The elevation of 2-HIB in metabolic diseases is intrinsically linked to the catabolism of the branched-chain amino acid valine and subsequent mitochondrial and cellular dysfunction.

Valine Catabolism and this compound Formation

In states of insulin (B600854) resistance, the catabolism of BCAAs, including valine, is often impaired. This leads to the accumulation of various metabolic intermediates. The pathway below illustrates the generation of a related compound, 3-hydroxyisobutyrate, from valine, which shares a similar metabolic origin with 2-HIB.[3][4][5]

2-HIB and Mitochondrial Dysfunction

Elevated levels of metabolic intermediates can lead to mitochondrial stress and increased production of reactive oxygen species (ROS).[6] This occurs due to an overload of the electron transport chain, leading to electron leakage and the formation of superoxide (B77818).[7]

2-HIB and Insulin Resistance

Oxidative stress and the accumulation of certain metabolites can impair insulin signaling. This can occur through the activation of stress-activated kinases (like JNK and IKKβ) which can phosphorylate insulin receptor substrate 1 (IRS-1) on serine residues. This serine phosphorylation inhibits the normal tyrosine phosphorylation of IRS-1, thereby blocking the downstream PI3K-Akt signaling pathway, which is crucial for glucose uptake.[8][9][10]

References

- 1. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and this compound: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The valine catabolic pathway in human liver: effect of cirrhosis on enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydrogen peroxide efflux from muscle mitochondria underestimates matrix superoxide production: a correction using glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Production of superoxide and hydrogen peroxide from specific mitochondrial sites under different bioenergetic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of insulin receptor substance-1 modulating PI3K/Akt insulin signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of the IRS-1 and/or -2 in the pathogenesis of insulin resistance in Dahl salt-sensitive (S) rats - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of 2-Hydroxyisobutyrylation in Post-Translational Modifications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional proteome, influencing protein activity, localization, and interaction networks. Among the more recently discovered PTMs, lysine (B10760008) 2-hydroxyisobutyrylation (Khib) has emerged as a significant and widespread modification. First identified in histones in 2014, Khib is an evolutionarily conserved PTM found across prokaryotes and eukaryotes.[1] This modification involves the addition of a 2-hydroxyisobutyryl group to the ε-amino group of a lysine residue, neutralizing its positive charge and introducing a bulkier side chain than acetylation.[2] These structural alterations suggest a pivotal role for Khib in modulating protein function. This technical guide provides a comprehensive overview of the current understanding of Khib, focusing on its regulatory network, its profound impact on cellular metabolism and gene expression, and its intricate crosstalk with other PTMs. Detailed experimental methodologies are provided to facilitate further research into this burgeoning field.

The Regulatory Machinery of Lysine 2-Hydroxyisobutyrylation

The dynamic nature of Khib is tightly controlled by the coordinated action of "writer" enzymes that install the modification and "eraser" enzymes that remove it.

Writers (Lysine 2-Hydroxyisobutyryltransferases): The primary enzymes known to catalyze Khib are the histone acetyltransferases (HATs) p300 and Tip60 .[2] Notably, these enzymes exhibit distinct substrate specificities, suggesting they regulate different cellular pathways through Khib. For instance, p300-mediated Khib preferentially targets glycolytic enzymes, whereas Tip60-regulated Khib substrates are enriched in processes like nucleic acid metabolism and translation.[2][3]

Erasers (Lysine De-2-Hydroxyisobutyrylases): The removal of Khib marks is primarily carried out by Class I histone deacetylases (HDACs), specifically HDAC2 and HDAC3 .[4] Knockdown of HDAC2 or HDAC3 has been shown to increase the global levels of histone Khib.[4]

Functional Implications of 2-Hydroxyisobutyrylation

Regulation of Metabolism

A significant number of proteins modified by Khib are key enzymes involved in central metabolic pathways.[2] Proteomic studies have revealed extensive 2-hydroxyisobutyrylation of enzymes in glycolysis/gluconeogenesis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism.[2][5] This modification can directly impact enzymatic activity. For example, p300-mediated Khib of the glycolytic enzyme enolase 1 (ENO1) negatively regulates its catalytic activity.[6]

Table 1: 2-Hydroxyisobutyrylation Sites on Key Glycolytic Enzymes

| Enzyme | Protein (Human) | Khib Site(s) | Regulatory Enzyme | Effect on Activity |

| Glucose-6-phosphate isomerase (GPI) | GPI | Multiple | p300 | Modulated |

| 6-phosphofructokinase, muscle type (PFKM) | PFKM | Multiple | p300 | Modulated |

| Fructose-bisphosphate aldolase (B8822740) A (ALDOA) | ALDOA | Multiple | p300 | Modulated |

| Phosphoglycerate kinase 1 (PGK1) | PGK1 | Multiple | p300 | Modulated |

| Alpha-enolase (ENO1) | ENO1 | K281, K343 | p300 | Decreased |

Data compiled from multiple proteomic studies.[2][5]

Regulation of Gene Expression

Khib is a prevalent modification on histone proteins, suggesting a significant role in the regulation of chromatin structure and gene expression.[7] Specific histone Khib marks have been associated with active gene transcription. For example, H4K8hib is an evolutionarily conserved mark found at actively transcribed genes.[5] The interplay between histone Khib and other PTMs, such as acetylation, is an active area of investigation, with evidence suggesting both synergistic and competitive relationships in regulating gene expression.

Table 2: Identified 2-Hydroxyisobutyrylation Sites on Core Histones

| Histone | Khib Site(s) | Putative Function |

| H2A | Multiple | Chromatin structure modulation |

| H2B | Multiple | Chromatin dynamics |

| H3 | Multiple | Transcriptional regulation |

| H4 | H4K8, H4K13, H4K78 | Transcriptional activation |

Data compiled from various proteomic analyses.[6][8]

Crosstalk with Other Post-Translational Modifications

Khib does not function in isolation. There is significant crosstalk between Khib and other lysine modifications, such as acetylation (Kac) and succinylation (Ksu).[8] In some instances, the same lysine residue can be modified by different PTMs, suggesting a competitive interplay that fine-tunes protein function. For example, in a study on pancreatic cancer, 80 sites on 105 proteins were found to be modified by Khib, Kac, and Ksu.[8] This complex interplay highlights the need for a multi-faceted approach when studying the functional consequences of Khib.

Methodologies for Studying 2-Hydroxyisobutyrylation

The study of Khib relies on two primary experimental approaches: mass spectrometry-based proteomics for discovery and site-specific identification, and antibody-based methods for validation and global assessment.

Mass Spectrometry-Based Proteomics

This is the gold standard for identifying and quantifying Khib sites on a proteome-wide scale. The general workflow involves protein extraction, digestion into peptides, enrichment of Khib-containing peptides, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

Detailed Protocol: Immunoaffinity Enrichment of Khib Peptides for Mass Spectrometry

-

Protein Extraction and Digestion:

-

Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a standard method (e.g., BCA assay).

-

Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).

-

Digest proteins into peptides using an appropriate protease, such as trypsin.

-

Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column.

-

-

Immunoaffinity Enrichment:

-

Incubate the peptide mixture with anti-Khib antibody-conjugated beads overnight at 4°C with gentle rotation.

-

Wash the beads extensively to remove non-specifically bound peptides. A typical wash series includes washes with the immunoprecipitation buffer followed by washes with water.

-

Elute the enriched Khib-containing peptides from the beads using a low-pH solution, such as 0.1% trifluoroacetic acid (TFA).

-

-

LC-MS/MS Analysis:

-

Analyze the enriched peptides by LC-MS/MS.

-

Search the resulting MS/MS data against a protein database using software such as MaxQuant or Mascot, specifying Khib as a variable modification on lysine residues.

-

For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) can be employed.[1][9] This involves metabolically labeling proteins in different cell populations with "light" or "heavy" isotopes of amino acids, allowing for the relative quantification of Khib levels between samples.[1][9]

Antibody-Based Detection (Western Blotting)

Western blotting with a pan-anti-Khib antibody is a valuable tool for assessing the global levels of protein 2-hydroxyisobutyrylation and for validating the results of proteomic studies.

Detailed Protocol: Western Blotting for Khib Detection

-

Protein Extraction and Quantification:

-

Extract total protein from cells or tissues as described above.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (typically 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for Khib overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film.

-

Conclusion and Future Perspectives

Lysine 2-hydroxyisobutyrylation is a widespread and dynamic PTM that plays a pivotal role in regulating fundamental cellular processes, particularly metabolism and gene expression. The identification of its regulatory enzymes has provided a framework for understanding how this modification is integrated with cellular signaling networks. The methodologies outlined in this guide provide a robust toolkit for researchers to further explore the functional consequences of Khib. Future research will likely focus on elucidating the specific roles of Khib in various physiological and pathological contexts, identifying novel Khib substrates and regulatory enzymes, and exploring the therapeutic potential of targeting the Khib signaling pathway in diseases such as cancer and metabolic disorders. The continued development of advanced proteomic and biochemical techniques will be crucial in unraveling the full complexity of the 2-hydroxyisobutyrylome.

References

- 1. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Histone - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis of 2-Hydroxyisobutyrate from Renewable Sources: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyisobutyrate (2-HIBA) is a valuable, tertiary carbon-containing platform chemical with significant potential as a building block for polymers and specialty chemicals, most notably as a precursor to methyl methacrylate (B99206) for acrylic glass production.[1][2] The growing demand for sustainable and bio-based manufacturing has spurred research into the microbial biosynthesis of 2-HIBA from renewable feedstocks, offering a green alternative to conventional petrochemical processes.[3][4] This technical guide provides a comprehensive overview of the core metabolic pathways, engineered microbial systems, and experimental protocols for the production of 2-HIBA. Quantitative data from various studies are summarized, and key experimental workflows are visualized to facilitate understanding and replication.

Introduction to this compound

This compound is a C4 carboxylic acid that serves as a versatile chemical intermediate.[2] Its applications extend to the pharmaceutical and fine chemical industries.[4][5] The microbial production of 2-HIBA is an attractive alternative to chemical synthesis, which often relies on petroleum-based feedstocks and can generate hazardous byproducts.[6] Biotechnological routes offer the promise of utilizing renewable resources like sugars, alcohols, and organic acids to produce 2-HIBA in a more environmentally friendly manner.[3]

Metabolic Pathways for 2-HIBA Biosynthesis

Several metabolic routes for the biosynthesis of 2-HIBA have been explored, with the most prominent being the bioisomerization of 3-hydroxybutyryl-CoA.[1][6]

Bioisomerization of 3-Hydroxybutyryl-CoA

This pathway leverages the well-characterized polyhydroxybutyrate (B1163853) (PHB) metabolic pathway, a common carbon overflow pathway in many bacteria.[2][3] The key steps are:

-

Formation of (R)-3-Hydroxybutyryl-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA by β-ketothiolase (PhaA). Acetoacetyl-CoA is then reduced to (R)-3-hydroxybutyryl-CoA by an NADPH-dependent acetoacetyl-CoA reductase (PhaB).[2]

-

Isomerization to 2-Hydroxyisobutyryl-CoA: The central reaction is the isomerization of (R)-3-hydroxybutyryl-CoA to 2-hydroxyisobutyryl-CoA, catalyzed by a cobalamin (vitamin B12)-dependent 2-hydroxyisobutyryl-CoA mutase (HCM).[1][2] This enzyme was first discovered in the MTBE-degrading bacterium Aquincola tertiaricarbonis.[1][3]

-

Hydrolysis to 2-HIBA: The final step is the hydrolysis of the CoA thioester to yield free 2-HIBA, which is then excreted by the cell. This can be catalyzed by endogenous thioesterases.[2]

Other Potential Biosynthetic Routes

While the bioisomerization pathway is the most developed, other routes have been proposed:

-

Biohydrolysis of Acetone (B3395972) Cyanohydrin: This route involves the enzymatic hydrolysis of acetone cyanohydrin to 2-HIBA using nitrile-hydrolyzing enzymes.[3]

-

Biooxidation of tert-Butanol (B103910): This pathway utilizes monooxygenases to oxidize tert-butanol to 2-HIBA.

These alternative pathways are generally less favored for production from renewable resources as their substrates are typically derived from petrochemicals.

Engineered Microorganisms for 2-HIBA Production

Several microorganisms have been metabolically engineered to produce 2-HIBA, each with its own advantages depending on the desired feedstock and fermentation strategy.

Cupriavidus necator

Cupriavidus necator (formerly Ralstonia eutropha) is a natural producer of PHB and is therefore an excellent chassis for 2-HIBA production via the bioisomerization pathway.[7] Strains are typically engineered by deleting the PHB synthase gene (phaC) to prevent polymer formation and expressing a heterologous 2-hydroxyisobutyryl-CoA mutase.

Methylobacterium extorquens

This methylotrophic bacterium is a suitable host for 2-HIBA production from C1 feedstocks like methanol (B129727).[2] Similar to C. necator, the strategy involves leveraging the native PHB overflow metabolism.

Corynebacterium glutamicum

C. glutamicum is a widely used industrial microorganism for the production of amino acids and other chemicals.[3][8] Its robust growth characteristics and well-established genetic tools make it a promising candidate for 2-HIBA production from various sugars.

Escherichia coli

As the most well-characterized model organism, E. coli is a versatile host for metabolic engineering.[9] While not a natural PHB producer, the necessary pathway components can be heterologously expressed to enable 2-HIBA synthesis.

Quantitative Data on 2-HIBA Production

The following table summarizes key quantitative data from various studies on the microbial production of 2-HIBA.

| Microorganism | Feedstock | Fermentation Mode | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Cupriavidus necator H16 | Fructose (B13574) | Fed-batch | 7.4 | - | - | [7] |

| Cupriavidus necator H16 | Fructose | Fed-batch (2L) | 6.4 | - | - | [7] |

| Methylobacterium extorquens AM1 | Methanol | Fed-batch | 2.1 | 0.11 | - | [2] |

| Methylobacterium extorquens AM1 | Methanol | Fed-batch | 0.4 | - | - | [2] |

Note: The yield for M. extorquens AM1 is a combined yield of 2-HIBA and PHB.

Experimental Protocols

This section provides detailed methodologies for key experiments in the biosynthesis of 2-HIBA.

Construction of a Recombinant 2-HIBA Producing Strain (Example: M. extorquens)

-

Gene Synthesis and Codon Optimization: The gene encoding the (R)-3-hydroxybutyryl-CoA mutase (RCM) is synthesized with codon optimization for expression in the target host (e.g., Methylobacterium extorquens).[1]

-

Vector Construction: The optimized RCM gene is cloned into a suitable broad-host-range expression vector, such as pBBR1MCS-3, under the control of a strong promoter.[1]

-

Transformation: The expression vector is introduced into competent M. extorquens AM1 cells via electroporation or conjugation.[1]

-

Selection and Verification: Transformants are selected on minimal medium plates containing the appropriate antibiotic. The presence of the inserted gene is verified by colony PCR and subsequent sequencing of the plasmid DNA.[1]

Fed-Batch Fermentation for 2-HIBA Production

-

Inoculum Preparation: A pre-culture of the recombinant strain is grown in a suitable minimal medium with the chosen carbon source (e.g., methanol for M. extorquens) to the late exponential phase.[1]

-

Bioreactor Setup: A bioreactor is prepared with a defined minimal medium containing an initial amount of the carbon source and a limiting amount of a nitrogen source (e.g., 5 g/L (NH4)2SO4) to induce the overflow metabolism.[1]

-

Inoculation: The bioreactor is inoculated with the pre-culture to a starting optical density at 600 nm (OD600) of approximately 0.1.[1]

-

Fermentation Conditions: The temperature and pH are maintained at optimal levels for the specific microorganism (e.g., 30°C and pH 6.8 for M. extorquens).[1] Adequate aeration and agitation are provided to ensure sufficient oxygen supply.

-

Fed-Batch Feeding: Upon depletion of the initial carbon source, a concentrated feed solution is continuously or intermittently added to the bioreactor to maintain a slight excess of the carbon source.[1]

-

Sampling: Samples are taken at regular intervals to monitor cell growth (OD600), substrate consumption, and 2-HIBA production.

Quantification of 2-HIBA by HPLC

-

Sample Preparation: A sample of the fermentation broth is centrifuged to remove the cells. The resulting supernatant is filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.[1]

-

HPLC Analysis: The filtered supernatant is analyzed by high-performance liquid chromatography (HPLC).

-

Column: A suitable reversed-phase column (e.g., C18) is used for separation.

-

Mobile Phase: An isocratic or gradient mobile phase, typically consisting of an aqueous solution with a low concentration of a strong acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile), is employed.

-

Detection: 2-HIBA is detected using a UV detector at an appropriate wavelength (e.g., 210 nm) or by mass spectrometry for higher specificity and sensitivity.[6]

-

-

Quantification: The concentration of 2-HIBA in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of pure 2-HIBA.[1]

Purification of this compound

Downstream processing to recover and purify 2-HIBA from the fermentation broth is crucial for obtaining a high-purity product. Common purification strategies include:

-

Extraction: Liquid-liquid extraction can be used to separate 2-HIBA from the aqueous fermentation broth into an organic solvent.

-

Crystallization: After extraction and solvent removal, 2-HIBA can be further purified by crystallization.

-

Chromatography: Ion-exchange or other forms of chromatography can be employed for high-purity applications.

Conclusion and Future Outlook

The biosynthesis of this compound from renewable resources represents a significant advancement in sustainable chemical production. The bioisomerization pathway, coupled with metabolic engineering of robust microbial hosts, has demonstrated promising results. Future research will likely focus on optimizing fermentation processes to achieve higher titers, yields, and productivities, as well as exploring novel metabolic pathways and enzyme engineering to enhance efficiency. The continued development of these biotechnological approaches will be instrumental in establishing 2-HIBA as a key bio-based platform chemical.

References

- 1. benchchem.com [benchchem.com]

- 2. Production of 2-Hydroxyisobutyric Acid from Methanol by Methylobacterium extorquens AM1 Expressing (R)-3-Hydroxybutyryl Coenzyme A-Isomerizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in metabolic engineering of Corynebacterium glutamicum to produce high-value active ingredients for food, feed, human health, and well-being - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Improved fermentation strategies in a bioreactor for enhancing poly(3-hydroxybutyrate) (PHB) production by wild type Cupriavidus necator from fructose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and this compound: Development and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reaction engineering studies for the production of 2-hydroxyisobutyric acid with recombinant Cupriavidus necator H 16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in metabolic engineering of Corynebacterium glutamicum to produce high-value active ingredients for food, feed, human health, and well-being - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Corynebacterium glutamicum Metabolic Engineering with CRISPR Interference (CRISPRi) - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of 2-Hydroxyisobutyrate on Aging and Fat Deposition: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Hydroxyisobutyrate (2-HIB), a naturally occurring metabolite, has emerged as a molecule of interest in the fields of aging and metabolic regulation. Elevated levels of endogenous 2-HIB have been correlated with metabolic disorders such as obesity and type 2 diabetes in mammals. However, studies utilizing the model organism Caenorhabditis elegans have revealed that exogenous supplementation with 2-HIB can extend lifespan, delay aging processes, and modulate fat deposition. This guide provides a comprehensive technical overview of the current understanding of 2-HIB's effects, focusing on the underlying molecular mechanisms, quantitative experimental data, and detailed protocols for key assays. The primary focus of the available intervention research is on C. elegans, and this guide reflects that, while also discussing the implications for mammalian systems and the burgeoning field of lysine (B10760008) 2-hydroxyisobutyrylation (Khib), a post-translational modification for which 2-HIB is a precursor.

Core Concepts: 2-HIB in Aging and Metabolism

2-Hydroxyisobutyric acid (2-HIBA), or 2-HIB, is a small alpha-hydroxy acid.[1] While its endogenous presence in mammals has been linked to metabolic dysregulation, direct supplementation in the nematode model organism C. elegans has demonstrated beneficial effects on healthspan and lifespan.

Effects on Longevity and Aging

In C. elegans, treatment with 2-HIB has been shown to significantly extend lifespan.[2][3] This pro-longevity effect is accompanied by a delay in age-related physiological declines. The primary mechanism implicated in these effects is the activation of the Insulin/IGF-1 signaling (IIS) and p38 mitogen-activated protein kinase (MAPK) pathways, leading to enhanced resistance to oxidative stress.[2][3][4]

Role in Fat Deposition

The impact of 2-HIB on fat deposition is context-dependent. Under standard dietary conditions in C. elegans, 2-HIB treatment is associated with transcriptional changes in fatty acid synthesis genes.[2][3] In contrast, under high-glucose diet (HGD) conditions, which promote fat accumulation, 2-HIB supplementation leads to a reduction in lipid droplet deposition.[2][3] This is correlated with an increase in the transcription of acs-2, a gene involved in β-oxidation.[2][3]

Connection to Lysine 2-Hydroxyisobutyrylation (Khib)

2-HIB is a precursor for 2-hydroxyisobutyryl-CoA, the donor for a novel post-translational modification known as lysine 2-hydroxyisobutyrylation (Khib).[1][5] Khib has been identified on histones and numerous cellular proteins, particularly metabolic enzymes, suggesting its role in regulating gene expression and metabolic pathways.[5][6][7] This modification represents a potential mechanism through which 2-HIB may exert its biological effects.

Signaling Pathways Modulated by 2-HIB

The pro-longevity and metabolic effects of 2-HIB in C. elegans are primarily mediated through the activation of two key signaling pathways.

Insulin/IGF-1 Signaling (IIS) Pathway

2-HIB supplementation in C. elegans activates the IIS pathway.[2][3] This pathway is highly conserved and plays a central role in regulating metabolism, growth, and longevity.[2]

p38 MAPK Signaling Pathway

The p38 MAPK pathway is also activated by 2-HIB in C. elegans, contributing to the observed increase in oxidative stress resistance and lifespan.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the effects of 2-HIB in C. elegans.

Table 1: Effect of 2-HIB on Lifespan in C. elegans

| Treatment Group | Median Lifespan (days) | Percent Increase vs. Control | Reference |

| Control | 12 | - | [8] |

| 5 mM 2-HIB | 15 | 25% | [8] |

| 10 mM 2-HIB | 25 | 108% | [8] |

| 20 mM 2-HIB | 20 | 67% | [8] |

Table 2: Effect of 2-HIB on Fat Deposition in C. elegans under High-Glucose Diet

| Treatment Group | Lipid Droplet Reduction (%) | Reference |

| 5 mM 2-HIB | 30% | [8] |

| 10 mM 2-HIB | 50% | [8] |

| 20 mM 2-HIB | 80% | [8] |

Table 3: Effect of 10 mM 2-HIB on Gene Expression in C. elegans

| Gene | Function | Fold Change vs. Control | Reference |

| sek-1 | p38 MAPK pathway | Increased | [9] |

| daf-2 | Insulin/IGF-1 receptor | Reduced | [9] |

| daf-16 | FOXO transcription factor | Reduced | [9] |

| sod-3 | Superoxide dismutase | Reduced | [9] |

| gst-4 | Glutathione S-transferase | Reduced | [9] |

| acs-2 (HGD) | Acyl-CoA synthetase (β-oxidation) | Increased | [4] |

| sbp-1 (pep-2 mutant) | Sterol regulatory element-binding protein | ~1.4 | [10] |

| fat-7 (pep-2 mutant) | Fatty acid desaturase | ~1.5 | [10] |

| acs-2 (pep-2 mutant) | Acyl-CoA synthetase (β-oxidation) | ~1.2 | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

C. elegans Lifespan Assay

This protocol is adapted from standard methods for assessing the lifespan of C. elegans.

-

Materials:

-

Nematode Growth Medium (NGM) agar (B569324) plates

-

E. coli OP50 culture

-

2-Hydroxyisobutyric acid (2-HIB) stock solution

-

Fluorodeoxyuridine (FUDR) (optional, to prevent progeny)

-

M9 buffer

-

Platinum wire worm pick

-

-

Procedure:

-

Prepare NGM plates and seed with a lawn of E. coli OP50. Allow the bacterial lawn to grow overnight.

-

Prepare a stock solution of 2-HIB in sterile water.

-